molecular formula C22H16N2O B8774345 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- CAS No. 68426-71-1

1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl-

Cat. No.: B8774345
CAS No.: 68426-71-1
M. Wt: 324.4 g/mol
InChI Key: NWPWGORXCFKYJH-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an aldehyde group at the 4-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired product in good yields .

Another method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This approach also provides good yields and is widely used in the synthesis of pyrazole derivatives .

Industrial Production Methods

Industrial production of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- often involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: 1,3,5-Triphenyl-pyrazole-4-carboxylic acid.

    Reduction: 1,3,5-Triphenyl-pyrazol-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- varies depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can include various enzymes and receptors, depending on the specific biological activity being investigated .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- can be compared with other pyrazole derivatives, such as:

    1,3,5-Triphenyl-pyrazole: Lacks the aldehyde group, which affects its reactivity and applications.

    1,3,5-Triphenyl-pyrazol-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.

    1,3,5-Triphenyl-pyrazole-4-carboxylic acid:

The uniqueness of 1H-Pyrazole-4-carboxaldehyde, 1,3,5-triphenyl- lies in its combination of three phenyl groups and an aldehyde group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.

Properties

CAS No.

68426-71-1

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

1,3,5-triphenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C22H16N2O/c25-16-20-21(17-10-4-1-5-11-17)23-24(19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-16H

InChI Key

NWPWGORXCFKYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

32 grams phosphorus oxychloride were added dropwise at 0°-5° C. to 75 grams dimethylformamide. The mixture was thereafter stirred for 1 hours at room temperature. Thereafter, 25 grams 1,3,5-triphenyl-pyrazol were added to the mixture, which was then stirred for 8 hours at 80° C. The reaction mixture, which was evaporated and water added to the residue. The pH of the aqueous mixture was adjusted to 8-10. The precipitate was separated and crystallized from ethanol. 22 grams 1,3,5-triphenyl-pyrazol-4-aldehyde, melting at 159°-160° C., were obtained, representing a yield of 80%.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

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